Cinepazide maleate
Overview
Description
Mechanism of Action
Target of Action
Cinepazide maleate, a vasodilator used in China for the treatment of cardiovascular and cerebrovascular diseases, and peripheral vascular diseases , appears to work by potentiating A2 adenosine receptors . It is also a weak calcium channel blocker .
Mode of Action
As a calcium channel blocker, this compound prevents the entry of calcium ions across the membrane into vascular smooth muscle cells . This leads to the relaxation of the vascular smooth muscle, causing dilation of the cerebral, coronary, and peripheral blood vessels . This results in the alleviation of vascular spasms, reduction of vascular resistance, and an increase in blood flow .
Biochemical Pathways
It is known that the drug enhances the effects of adenosine and cyclic adenosine monophosphate (camp), leading to a reduction in oxygen consumption .
Result of Action
This compound has been shown to improve neurological function and activities of daily living, reduce disability, and promote functional recovery in patients with acute ischemic stroke . It has also been shown to effectively reduce the serum inflammatory factor levels of ICU patients with severe cerebral hemorrhage after surgery, alleviate the oxidative stress response in the body, and improve the cerebrovascular function and cerebral nerve function .
Biochemical Analysis
Biochemical Properties
Cinepazide Maleate interacts with A2 adenosine receptors, potentiating their effects . This interaction plays a crucial role in its function as a vasodilator .
Cellular Effects
This compound has been shown to protect neuronal cells against oxygen-glucose deprivation (OGD) injury . It suppresses OGD-induced oxidative stress, reducing intracellular reactive oxygen species and malondialdehyde production, and enhancing superoxide dismutase activity . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by stabilizing mitochondrial membrane potential, improving OGD-induced suppression of mitochondrial respiratory complex activities, and enhancing ATP production . These actions contribute to its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, in a study of patients with acute ischemic stroke, this compound was administered once daily for 14 days, and it was found to improve neurological function and activities of daily living, reduce disability, and promote functional recovery .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages
Metabolic Pathways
It is known to interact with A2 adenosine receptors, which play a role in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cinepazide maleate involves the reaction of 3,4,5-trimethoxycinnamic acid with a chlorination agent, diethyl phosphorochloridate, and benzene sulfonyl chloride to prepare a corresponding acyl active matter . This acyl active matter is then reacted with 1-[(1-pyrrolidine carbonylmethyl)]piperazine to form cinepazide .
Industrial Production Methods: In industrial settings, the synthesis process is optimized for large-scale production. The reaction mixture is treated with purified water, stirred, and washed to obtain the final product . The process ensures high yield and purity of this compound.
Chemical Reactions Analysis
Types of Reactions: Cinepazide maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Cinepazide maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying vasodilatory mechanisms and receptor interactions.
Biology: Research focuses on its effects on cellular functions, particularly in vascular smooth muscle cells.
Industry: It is used in the formulation of pharmaceutical products aimed at treating cardiovascular and cerebrovascular conditions.
Comparison with Similar Compounds
Cinnarizine: Another vasodilator used for similar indications but with different mechanisms of action.
Flunarizine: Used for migraine prophylaxis and also acts as a vasodilator.
Nicardipine: A calcium channel blocker used to treat high blood pressure and angina.
Uniqueness of Cinepazide Maleate: this compound is unique in its dual mechanism of action, involving both phosphodiesterase inhibition and adenosine potentiation . This dual action makes it particularly effective in improving blood flow and reducing vascular resistance.
Properties
CAS No. |
26328-04-1 |
---|---|
Molecular Formula |
C26H35N3O9 |
Molecular Weight |
533.6 g/mol |
IUPAC Name |
but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H31N3O5.C4H4O4/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24;5-3(6)1-2-4(7)8/h6-7,14-15H,4-5,8-13,16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b7-6+; |
InChI Key |
XSTJTOKYCAJVMJ-UHDJGPCESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O |
Appearance |
Solid |
melting_point |
135°C |
28044-44-2 26328-04-1 |
|
Pictograms |
Irritant |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
1-((1-pyrrolidinylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine 1-((1-pyrrolidynylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate 67350-MD cinepazide cinepazide maleate MD-67350 free base Vasodistal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the exact mechanism remains unclear, research suggests that cinepazide maleate exerts neuroprotective effects, possibly by:
- Modulating the MAPK signaling pathway: this compound pretreatment has been shown to increase the expression of extracellular signal-regulated kinase (ERK) phosphorylation in the ischemic penumbra of rat models, potentially contributing to its neuroprotective effects. []
- Increasing adenosine concentration: this compound might increase adenosine levels in the brain following cerebral ischemia, offering neuroprotection by potentially inhibiting inflammatory responses. []
ANone: Yes, studies indicate that this compound treatment can significantly reduce serum levels of TNF-α and ICAM-1 in acute cerebral infarct patients. This suggests a potential role in mitigating inflammation and reducing brain cell damage. []
ANone: this compound has been investigated for its potential in treating various conditions, including:
- Acute cerebral infarction [, , , , , ]
- Traumatic brain injury [, ]
- Hypertensive cerebral hemorrhage [, ]
- Vertebral-basilar artery insufficiency [, , ]
- Diabetic foot [, ]
- Coronary heart disease with ventricular dysfunction in diabetic patients []
- Sudden hearing loss []
- Diabetic peripheral neuropathy []
ANone: Several studies suggest that this compound can improve neurological function in acute cerebral infarction patients. Notably, it may be more effective than ligustrazine and citicoline in improving neurological deficits and reducing complications. []
ANone: Yes, studies have compared this compound to other treatment options:
- In hypertensive cerebral hemorrhage, this compound showed better improvement in neurological function after microtraumatic craniopuncture compared to nimodipine. []
- For vertebral-basilar insufficiency, this compound demonstrated superior efficacy compared to Compound Danshen Injection in improving clinical cure and effective rates. []
ANone: While generally considered safe, some studies have reported on adverse effects:
- A comparison study indicated a lower incidence of adverse effects with this compound compared to low molecular weight dextran following digital replantation surgery. []
- Despite its efficacy in treating vertebral-basilar insufficiency, this compound exhibited a higher incidence of adverse events compared to Compound Danshen Injection. []
ANone: A subgroup analysis of a larger clinical trial found no significant difference in blood pressure control between acute ischemic stroke patients receiving this compound and the control group, suggesting that this compound does not interfere with blood pressure management in this patient population. []
ANone: Studies have investigated the compatibility and stability of this compound injection with various infusion solvents:
- This compound remained stable for 8 hours at 25°C when mixed with 5% glucose injection, 0.9% sodium chloride injection, fructose injection, and invert sugar injection. []
- Similar stability was observed when mixed with xylitol injection or invert sugar injection for 24 hours at 4°C and 25°C. []
ANone: A patent describes a specific this compound injection formulation containing D-sorbierite and disodium hydrogen phosphate, aiming to reduce the content of the this compound cis-isomer during long-term storage. []
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